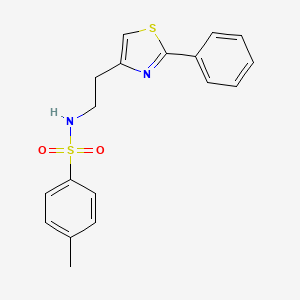

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

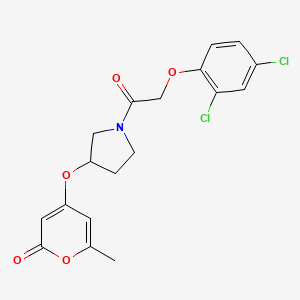

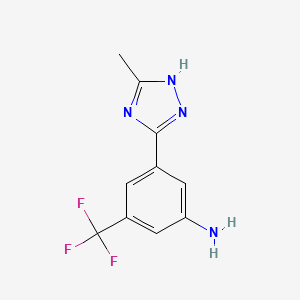

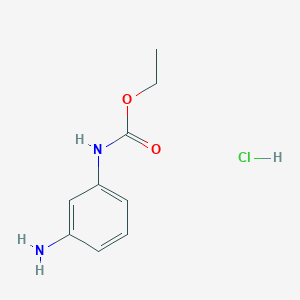

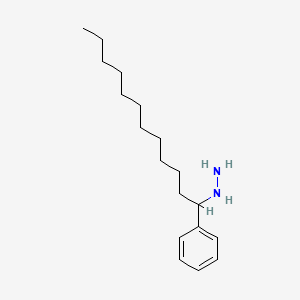

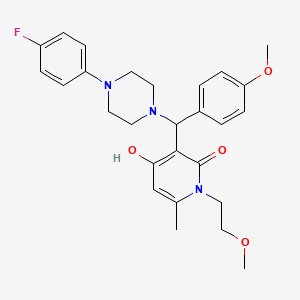

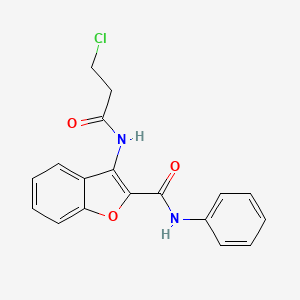

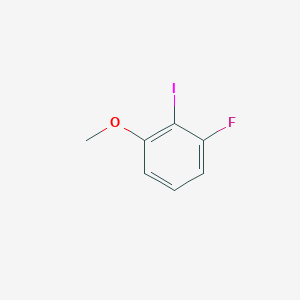

“4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound. It is also known as N-BENZOTHIAZOL-2-YL-4-METHYL-BENZENESULFONAMIDE . The linear formula of this compound is C14H12N2O2S2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” can be analyzed using techniques such as NMR . For example, similar compounds have been characterized by 1H NMR and 13C NMR .Scientific Research Applications

Antibacterial Activity

Thiazoles are known for their antibacterial properties . The specific substituents on the thiazole ring can greatly affect the biological outcomes, making “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” a potential candidate for antibacterial applications.

Antifungal Activity

A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, which includes “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide”, have been synthesized and evaluated for their fungicidal activities . They have shown sensitivity to various fungi, making them potential fungicides.

Anti-Inflammatory Activity

Thiazoles have been found to exhibit anti-inflammatory properties . Therefore, “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could potentially be used in the treatment of inflammatory diseases.

Antitumor Activity

Thiazoles have also been associated with antitumor activity . The specific structure and substituents of “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could potentially make it effective in this application.

Antidiabetic Activity

Thiazoles have been found to exhibit antidiabetic properties . This suggests that “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could potentially be used in the treatment of diabetes.

Antioxidant Activity

Some thiazole derivatives have shown potent DPPH radical scavenging activity , indicating their potential as antioxidants. “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could potentially be used in this capacity.

Future Directions

The future directions for “4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide” could involve further exploration of its potential fungicidal activities . The structure-activity relationship might contribute to the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .

Mechanism of Action

Target of Action

The primary targets of 4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide are bacterial cells . This compound has been synthesized to combine thiazole and sulfonamide, groups known for their antibacterial activity .

Mode of Action

The compound interacts with its targets by penetrating bacterial cells . It has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach and interact with its bacterial targets .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . Compounds with certain substitutions, such as 4-tert-butyl and 4-isopropyl, exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

properties

IUPAC Name |

4-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-14-7-9-17(10-8-14)24(21,22)19-12-11-16-13-23-18(20-16)15-5-3-2-4-6-15/h2-10,13,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHVAVULUFHTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)

![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)